molecular formula C17H25NO5 B12304228 N-Boc-5-(phenylmethoxy)-DL-norvaline

N-Boc-5-(phenylmethoxy)-DL-norvaline

Cat. No.: B12304228
M. Wt: 323.4 g/mol
InChI Key: SLSGDJMDQHCUBN-UHFFFAOYSA-N
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Description

N-Boc-5-(phenylmethoxy)-L-norvaline is a chemical compound with the molecular formula C17H25NO5. It is a derivative of L-norvaline, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group and a phenylmethoxy substituent. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-(phenylmethoxy)-L-norvaline typically involves the protection of the amino group of L-norvaline with a Boc group, followed by the introduction of the phenylmethoxy group. One common method involves the reaction of L-norvaline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then reacted with benzyl alcohol in the presence of a suitable catalyst to introduce the phenylmethoxy group .

Industrial Production Methods

Industrial production methods for N-Boc-5-(phenylmethoxy)-L-norvaline are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-(phenylmethoxy)-L-norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Oxalyl chloride in methanol is effective for Boc group removal.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of the free amine derivative of L-norvaline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Boc-5-(phenylmethoxy)-L-norvaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-5-(phenylmethoxy)-L-norvaline involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other functional sites. The phenylmethoxy group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-5-(phenylmethoxy)-L-norvaline is unique due to its combination of the Boc protecting group and the phenylmethoxy substituent. This combination provides distinct chemical reactivity and biological activity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

SLSGDJMDQHCUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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